1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine
Overview
Description
1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-(trifluoromethyl)benzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2-bromo-6-(trifluoromethyl)benzaldehyde reacts with pyrrolidine under basic conditions to form the corresponding imine.
Reduction: The imine is then reduced to the desired pyrrolidine derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form the corresponding lactam, while reduction can lead to the formation of different substituted pyrrolidines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the lactam.
Scientific Research Applications
1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl)pyrrolidine: Similar structure but with a fluoro group instead of a hydrogen atom.
1-(2-Bromo-6-(trifluoromethyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials.
Properties
IUPAC Name |
1-[2-bromo-6-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-9-5-3-4-8(11(13,14)15)10(9)16-6-1-2-7-16/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAOYTKXPHHLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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